4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine - 956796-04-6

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

Catalog Number: EVT-2526730
CAS Number: 956796-04-6
Molecular Formula: C16H18N4O2S2
Molecular Weight: 362.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Molecular docking simulations are being employed to understand how pyrazole and thiazole derivatives interact with their biological targets at a molecular level.
    • Several studies utilized molecular docking to study the interaction of synthesized compounds with enzymes like Pim-1 kinase [] and aldose reductase. []

3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones (TZP4a-l)

Compound Description: This series of compounds represents a class of Schiff bases derived from 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones. [] The research focused on synthesizing and evaluating the antimicrobial and antitubercular activity of these Schiff bases. [] Notably, compounds TZP4g and TZP4h within this series displayed significant activity against Bacillus subtilis and Aspergillus niger. [] Further investigation revealed that TZP4g exhibited promising anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain, demonstrating higher potency compared to standard drugs pyrazinamide and streptomycin. []

Relevance: These compounds share a core pyrazole ring and a 4-phenyl-1,3-thiazole substituent with the target compound, 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The primary structural difference lies in the presence of a hydrazone linker and various substituents on the phenyl ring in the TZP4a-l series compared to the sulfonyl and amine groups in the target compound.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound belongs to the thiazole class, known for its presence in various natural products and pharmaceuticals. [] It was subjected to density functional theory (DFT) calculations to explore its molecular-orbital interactions and structural properties. [] Experimental and theoretical spectroscopic techniques, including FT-IR and FT-Raman, were employed to analyze its vibrational spectra. [] Further studies involved the investigation of HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) to understand its chemical reactivity. [] Molecular docking simulations with Pim-1 kinase cancer protein (PDB ID: 3A99, 1GJ8, 1XQZ) were also conducted to assess its potential anticancer activity. []

Relevance: While this compound shares the 1,3-thiazole and pyrazoline rings with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, it differs significantly in the substitution pattern. [] The presence of a propoxybenzylidene group at the 5-position of the thiazole ring and a 4-chlorophenyl group at the 3-position of the pyrazoline ring distinguishes it from the target compound.

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

Compound Description: This series of compounds was synthesized using a one-pot multicomponent condensation reaction involving substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. [] The synthetic strategy offers advantages like environmental friendliness, short reaction times, and high yields. []

Relevance: While these compounds incorporate both thiazole and pyrazole moieties, their connectivity and overall structure differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of a quinolinone core and a hydrazone linker in these compounds distinguishes them from the target compound.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: This compound was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide, resulting in a cyclized product. [] The structure of the synthesized compound was confirmed using FT-IR, NMR, and LCMS data. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a nitrophenyl acetamide substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) and its N-Mannich Bases

Compound Description: BTZP serves as a key intermediate in the synthesis of twelve N-Mannich base derivatives. [] It was synthesized through a multi-step procedure starting from 4-bromoaniline and thiourea. [] The final N-Mannich bases were formed by reacting BTZP with various amines. [] These compounds were characterized using spectroscopic techniques such as UV, IR, NMR, and Mass spectrometry. [] Biological evaluation of these derivatives revealed promising antimicrobial, antioxidant, and cytotoxic activities. []

Relevance: These compounds, while containing a pyrazolone ring, differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine due to the presence of a benzothiazole moiety linked through a hydrazone group. [] The N-Mannich bases further incorporate various amine substituents, contributing to their diverse biological activities.

(3aR,4S,7R,7aS)-2-(4-(1-(4-(4-bromophenyl)thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (5a-i) and its Precursors

Compound Description: This series of pyrazolyl-thiazole derivatives was synthesized by reacting 4,5-dihydropyrazole derivatives (3a–i) with 2,4′-dibromoacetophenone (4). [] The precursor 4,5-dihydropyrazole derivatives (3a-i) were obtained by reacting various chalcones (1a–i) with thiosemicarbazide (2). [] These compounds were evaluated for their antibacterial activity, acetylcholinesterase (AChE) enzyme inhibition, and human carbonic anhydrase (hCA) I and II isoform inhibitory activities. []

(E)-6-Methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine Derivatives

Compound Description: This series of compounds, characterized using IR and 1H-NMR spectroscopy, features a 1,3-thiazolyl-pyrazole core structure linked to a benzothiazole moiety. [] Biological evaluation of these derivatives revealed notable anticancer and anti-infective properties. []

Relevance: These compounds, while containing a thiazole and pyrazole scaffold, differ from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine in the linker and substituent groups. [] The presence of a benzothiazole group connected through a methylene linker distinguishes it from the sulfonyl and amine substituents in the target compound.

(3aR,4S,7R,7aS)-2-(4-{1-[4-(4-bromophenyl)thiazol-2-yl]-5-(aryl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives (3a–i)

Compound Description: This series of pyrazolyl–thiazole derivatives was investigated for its inhibitory effects on aldose reductase (AR) and α‐glycosidase enzymes, both implicated in diabetic complications. [] These compounds demonstrated significant inhibitory activity against both enzymes. [] Molecular modeling techniques were employed to understand their binding affinities, and ADME analysis was performed to evaluate their drug-likeness properties. []

NCN and NNN Pincer-Type Ruthenium and Iridium Complexes

Compound Description: These complexes incorporate protic pyrazole arms within their structures. [] The NCN pincer-type ruthenium(II) complexes were synthesized via C–H activation of 1,3-bis(pyrazol-3-yl)benzenes (1) using [RuCl(OAc)(PPh3)3]. [] Analogous iridium(III) complexes were prepared through a similar route involving iridium trichloride. [] The study compared the reactivity and properties of NCN and NNN pincer-type complexes, highlighting the influence of the pincer ligand on their catalytic activities. []

Relevance: These complexes, while featuring a pyrazole moiety, differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine due to their incorporation into metal complexes and the absence of a thiazole ring. [] The focus of this study lies in the coordination chemistry and catalytic properties of pincer complexes, which are not directly relevant to the target compound.

4-(2,3-Dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl))(1,3-thiazol-2-yl)-containing Thiazoles and Pyrazolo[1,5-a]pyrimidines

Compound Description: This study describes the synthesis of various thiazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating a 4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl))(1,3-thiazol-2-yl) moiety. [] The synthetic strategies involve reacting 2-(4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiazol-2-yl)-3-mercapto-3-(phenylamino)-acrylonitrile with appropriate halo ketones or halo esters to yield thiazole derivatives. [] Pyrazolo[1,5-a]pyrimidines were synthesized by reacting 4-{2-}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with β-diketones or β-keto esters. [] The structures of all synthesized compounds were confirmed using elemental analysis and spectral data. []

Relevance: These compounds, although containing both thiazole and pyrazole rings, differ significantly in their overall structure and substitution pattern from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of additional heterocyclic rings, such as pyrazolo[1,5-a]pyrimidine, and different substituents distinguishes them from the target compound.

1,2-Bis-sulfonamide Derivatives

Compound Description: This patent describes a broad class of 1,2-bis-sulfonamide derivatives designed as modulators of chemokine receptors. [] This class encompasses a wide array of substituents, including various heterocyclic moieties. []

Relevance: This patent covers a vast chemical space, and while some compounds may contain thiazole and/or pyrazole rings, their structures are too diverse to be considered directly related to 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The presence of the bis-sulfonamide core distinguishes this class from the target compound.

Pyrrolidine Derivatives for Treating Viral Infections

Compound Description: These compounds, designed for treating viral infections, particularly hepatitis C virus (HCV), feature a pyrrolidine core with diverse substituents. [] The patent emphasizes structural variations at specific positions on the pyrrolidine ring to achieve optimal antiviral activity. []

Relevance: These pyrrolidine derivatives lack the thiazole and pyrazole rings present in 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine and are therefore structurally unrelated. [] Their therapeutic focus on viral infections further distinguishes them from the target compound.

Coumarin Derivatives

Compound Description: A diverse range of coumarin derivatives with various substitutions and modifications have been synthesized and evaluated for a broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, and anti-inflammatory properties. [] These studies emphasize the versatility of the coumarin scaffold as a starting point for developing new therapeutic agents. []

Relevance: These coumarin derivatives lack the characteristic thiazole and pyrazole ring system of 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, making them structurally dissimilar. [] Their therapeutic applications and biological activities also differ significantly from the target compound.

Pyrazole and Triazole Compounds as KSP Inhibitors

Compound Description: This patent focuses on pyrazole and triazole derivatives designed to inhibit KSP (kinesin spindle protein), a target for anticancer therapies. [] The patent emphasizes structural diversity around the pyrazole/triazole core, exploring various substituents and linkers to optimize KSP inhibitory activity. []

Relevance: While these compounds may contain a pyrazole ring, their overall structures and substitution patterns differ significantly from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The lack of a thiazole ring and the specific focus on KSP inhibition distinguish them from the target compound.

Flufenacet and Flupyrsulfuron-methyl-sodium Combination with Compatibility-Enhancing Compounds

Compound Description: This patent describes a selective herbicide formulation comprising flufenacet (an oxyacetamide) and flupyrsulfuron-methyl-sodium (a sulfonylurea herbicide) as active ingredients. [] It also includes a group of compounds claimed to improve the compatibility of the herbicides with crop plants. []

Relevance: This patent focuses on herbicide formulations and includes compounds chemically distinct from 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] The active ingredients and compatibility enhancers in this patent do not share structural similarities with the target compound.

Apoptosis-Inducing Agents

Compound Description: This patent describes a series of compounds with apoptosis-inducing properties, designed for treating cancer and immune-related diseases. [] The compounds feature diverse structures, including those with piperidine, bicyclo[3.1.1]heptane, and adamantane moieties, among others. []

Relevance: The compounds disclosed in this patent are structurally diverse and do not share a common core structure with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. [] Their therapeutic focus on inducing apoptosis further distinguishes them from the target compound.

1-(2,4-Dichlorobenzyl)-3-[2-(3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indene-1,3-dione

Compound Description: This compound was subjected to FT-IR and FT-Raman investigation along with quantum chemical studies and molecular docking studies. [] It also has reported antimicrobial activity. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 2,4-Dichlorobenzyl substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound was subjected to FT-IR and FT-Raman investigation along with quantum chemical analysis and molecular docking studies. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 4-Propan-2-ylbenzylidene substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol

Compound Description: This compound was subjected to spectroscopic and quantum chemical calculations analysis, along with molecular docking, RDG and ELF studies. [] It also has reported anticancer and antimicrobial activity. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a 4-chlorophenyl group at the 3-position of the pyrazoline ring, a 4-methoxyphenyl substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE

Compound Description: This compound is an inhibitor of Staphylococcus aureus Gyrase B. []

Relevance: This compound shares the pyrazoline and thiazole ring system with 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine but features distinct substituents. [] The presence of a phenyl group at the 2-position of the thiazole ring, a 4-hydroxypiperidine substituent on the thiazole ring, and the absence of sulfonyl and amine groups differentiate it from the target compound.

Properties

CAS Number

956796-04-6

Product Name

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

IUPAC Name

4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.47

InChI

InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3

InChI Key

UJQSYJUPYZPVHG-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.